molecular formula C16H14BrNO4 B4548477 2-bromo-4-isopropylphenyl 2-nitrobenzoate

2-bromo-4-isopropylphenyl 2-nitrobenzoate

Cat. No.: B4548477
M. Wt: 364.19 g/mol
InChI Key: MMIRWTRUEHNMOV-UHFFFAOYSA-N
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Description

2-bromo-4-isopropylphenyl 2-nitrobenzoate is a useful research compound. Its molecular formula is C16H14BrNO4 and its molecular weight is 364.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.01062 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactions

Research has explored the synthesis and reactions of compounds involving bromo- and nitro-substituted benzenes. For instance, the study by Otsuji et al. (1971) discusses the nitrosation of dimethylphenacylsulfonium bromide leading to various products through 1,3-dipolar cycloadditions, shedding light on reaction mechanisms that could be relevant to compounds like 2-bromo-4-isopropylphenyl 2-nitrobenzoate (Otsuji et al., 1971).

Molecular Structure Analysis

Studies such as that by Kumar et al. (2014) focus on the molecular structure, hyperpolarizability, and electronic properties of similar nitrobenzoate derivatives. These analyses are crucial for understanding the electronic and optical properties of such compounds, which could be extended to this compound (Kumar et al., 2014).

Aromatic Nucleophilic Substitution

Guerrera et al. (1995) investigated the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, revealing insights into aromatic nucleophilic substitution with rearrangement. This study highlights the complex reaction pathways possible with bromo- and nitro-substituted compounds, which could be relevant to understanding reactions of this compound (Guerrera et al., 1995).

Properties

IUPAC Name

(2-bromo-4-propan-2-ylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-10(2)11-7-8-15(13(17)9-11)22-16(19)12-5-3-4-6-14(12)18(20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIRWTRUEHNMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.